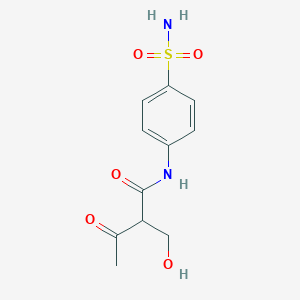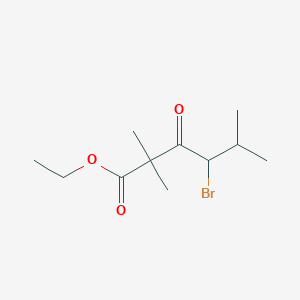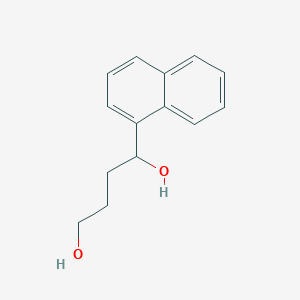
1-(Naphthalen-1-YL)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-YL)butane-1,4-diol is an organic compound characterized by the presence of a naphthalene ring attached to a butane-1,4-diol moiety. This compound is notable for its unique structure, which includes two hydroxyl groups and an aromatic naphthalene ring. The compound’s molecular formula is C14H16O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-YL)butane-1,4-diol can be synthesized through various methods. One common approach involves the reaction of naphthalene with butane-1,4-diol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes. These processes may include the hydrogenation of intermediates or the use of specific catalysts to achieve high yields and purity. The production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-YL)butane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-(Naphthalen-1-YL)butane-1,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-YL)butane-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and aromatic ring allow it to participate in various biochemical reactions. These interactions can affect cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1-(Naphthalen-2-YL)butane-1,4-diol: Similar structure but with the naphthalene ring attached at a different position.
1-(Naphthalen-1-YL)butane-1,3-diol: Differing by the position of the hydroxyl groups on the butane chain.
1-(Naphthalen-1-YL)butane-1,2-diol: Another variant with different hydroxyl group positioning.
Uniqueness: 1-(Naphthalen-1-YL)butane-1,4-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
681842-31-9 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylbutane-1,4-diol |
InChI |
InChI=1S/C14H16O2/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-16H,4,9-10H2 |
InChI Key |
OOYFUAHHVLOOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)

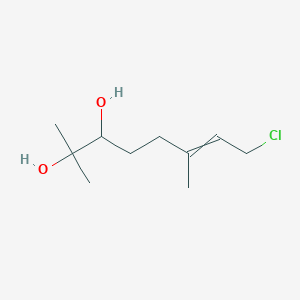
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)
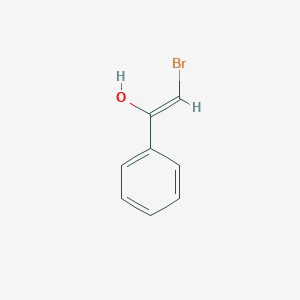
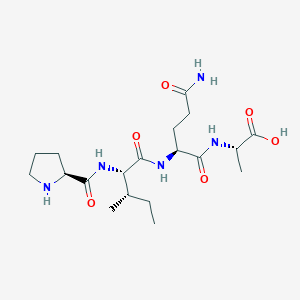
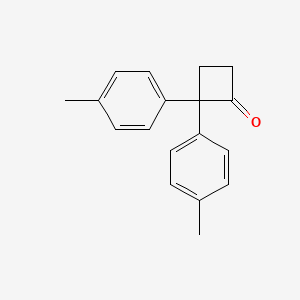
![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
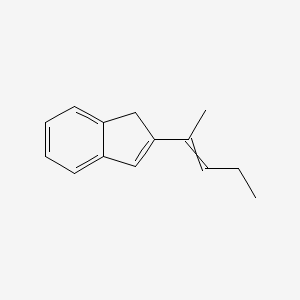
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
